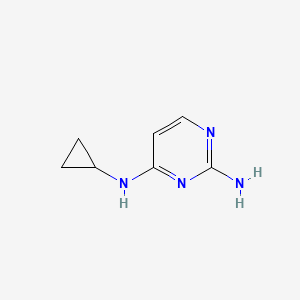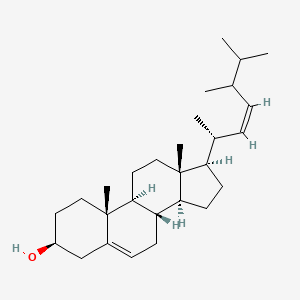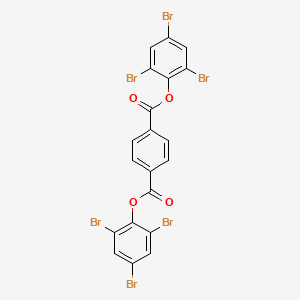
Aziridinedithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridinedithione is a fascinating compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles This compound is characterized by the presence of two sulfur atoms in its structure, making it unique among aziridines
準備方法
Synthetic Routes and Reaction Conditions: Aziridinedithione can be synthesized through several methods. One common approach involves the reaction of aziridine with carbon disulfide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the this compound ring. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product. Industrial production methods are designed to be scalable and cost-effective, ensuring a steady supply of this compound for various applications.
化学反応の分析
Types of Reactions: Aziridinedithione undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted aziridines.
科学的研究の応用
Aziridinedithione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules
Biology: this compound derivatives have shown promise as enzyme inhibitors and probes for studying biological processes. Their ability to interact with biological macromolecules makes them valuable tools in biochemical research.
Medicine: Some this compound derivatives exhibit antimicrobial and anticancer properties. They are being investigated as potential therapeutic agents for treating infections and cancer.
Industry: this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial applications, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of aziridinedithione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecules, leading to various biological effects. The specific pathways and targets involved depend on the particular derivative of this compound and its intended application.
類似化合物との比較
Aziridine: A three-membered nitrogen-containing heterocycle without sulfur atoms. It is less reactive than aziridinedithione and has different chemical properties.
Azetidine: A four-membered nitrogen-containing heterocycle. It is more stable than this compound but has a different reactivity profile.
Thiazolidine: A five-membered ring containing both nitrogen and sulfur atoms. It has different chemical and biological properties compared to this compound.
Uniqueness of this compound: this compound stands out due to its unique combination of a three-membered ring structure and the presence of two sulfur atoms. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications.
特性
CAS番号 |
71173-49-4 |
|---|---|
分子式 |
C2HNS2 |
分子量 |
103.17 g/mol |
IUPAC名 |
aziridine-2,3-dithione |
InChI |
InChI=1S/C2HNS2/c4-1-2(5)3-1/h(H,3,4,5) |
InChIキー |
YDUXGONZUROTRC-UHFFFAOYSA-N |
正規SMILES |
C1(=S)C(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)











